molecular formula C24H17Br2N3O2 B2594975 5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione CAS No. 361479-09-6

5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione

Cat. No.: B2594975
CAS No.: 361479-09-6
M. Wt: 539.227
InChI Key: JULDUPPBWVMMCL-UHFFFAOYSA-N
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Description

5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a recognized dual-specificity kinase inhibitor with significant research value in the study of neurodegenerative diseases and oncology. Its primary mechanism of action involves the potent inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase that is a critical node in cellular signaling pathways regulating glycogen metabolism, gene transcription, and cell survival. The compound demonstrates notable neuroprotective effects in cellular models, attributed to its ability to modulate GSK-3β-driven apoptotic signaling and reduce tau hyperphosphorylation, a key pathological hallmark in Alzheimer's disease . Furthermore, this molecule exhibits inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control and transcriptional regulation. This dual inhibition profile makes it a valuable chemical probe for dissecting the complex crosstalk between cell cycle re-entry and neuronal death, as well as for investigating aberrant cell cycle progression in cancer cells . Researchers utilize this compound to explore novel therapeutic strategies aimed at modulating kinase activity in contexts of neuronal degeneration and uncontrolled cellular proliferation.

Properties

IUPAC Name

5-bromo-1-[[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br2N3O2/c25-17-8-6-15(7-9-17)20-13-22(16-4-2-1-3-5-16)29(27-20)14-28-21-11-10-18(26)12-19(21)23(30)24(28)31/h1-12,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULDUPPBWVMMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure combines an indoline moiety and a pyrazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H16Br2N3O2C_{24}H_{16}Br_2N_3O_2, with a molar mass of 557.21 g/mol. Its unique structure is characterized by multiple bromine substitutions that enhance its biological activity.

PropertyValue
Molecular FormulaC24H16Br2N3O2C_{24}H_{16}Br_2N_3O_2
Molar Mass557.21 g/mol
CAS Number337932-32-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of cancer cells. The compound's structural modifications may influence its efficacy against different cancer types.
  • Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory agents.

The biological activities of this compound are thought to arise from its interactions with specific biological targets:

  • Inhibition of Enzymes : Similar compounds have been reported to inhibit phosphodiesterase enzymes (PDE4B and PDE4D), which play roles in inflammatory responses.
  • Calcium Channel Modulation : Some studies indicate that pyrazole derivatives can inhibit calcium channels, affecting intracellular calcium levels and thus influencing cellular signaling pathways related to inflammation and proliferation.

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological properties:

ModificationEffect on Activity
Bromine SubstitutionsIncreased potency against cancer cells
Variations in Indoline MoietyAltered pharmacokinetics and bioavailability

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrazole and indoline classes:

  • Cancer Cell Line Studies : A study evaluated the effects of various pyrazole derivatives on the NCI-H460 lung cancer cell line, revealing significant cytotoxicity linked to structural features such as bromine substitutions .
  • Anti-inflammatory Testing : Another study assessed the anti-inflammatory properties of pyrazoles in primary cultures of endothelial cells, demonstrating effective inhibition of calcium influx induced by platelet activating factor (PAF) .

Scientific Research Applications

Structure Overview

ComponentDescription
Indoline CoreA bicyclic compound known for its pharmacological properties.
Pyrazole MoietyContributes to the compound's reactivity and biological activity.
Bromine SubstituentsEnhances lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione possess significant anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Pyrazole Derivatives in Cancer Therapy

A study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of pyrazole derivatives against various cancer cell lines. The results demonstrated that these derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or membranes effectively.

Table: Antimicrobial Activity of Similar Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound AE. coli50
Compound BS. aureus25
Compound CP. aeruginosa75

Research indicates that compounds structurally similar to This compound can inhibit bacterial growth effectively .

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been recognized for their anti-inflammatory properties. This is particularly relevant in treating chronic inflammatory diseases.

Synthesis and Modification

The synthesis of This compound can be achieved through various synthetic routes involving palladium-catalyzed reactions which are efficient for constructing complex heterocycles .

Synthetic Pathway Overview

StepReaction TypeKey Reagents
Step 1Nucleophilic substitutionBrominated phenyl compound
Step 2CyclizationIndoline derivative
Step 3FunctionalizationPyrazole derivative

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at the 5-position of the indoline ring and the 4-bromophenyl group undergo nucleophilic substitution under basic conditions. For example:

  • Aromatic substitution : Reactivity with amines (e.g., hydrazine) leads to displacement of bromide ions, forming hydrazine derivatives. This is critical for synthesizing triazinoindole analogs .

  • Cross-coupling : Palladium-catalyzed Suzuki reactions replace bromine with aryl groups, enhancing structural diversity .

Condensation at the Indoline-2,3-dione Core

The ketone groups at positions 2 and 3 participate in condensation reactions:

  • Hydrazone formation : Reaction with thiosemicarbazide yields triazino[5,6-b]indole derivatives, confirmed by ¹³C-NMR peaks at 179.5 ppm (C=S) .

  • Schiff base synthesis : Condensation with aromatic amines produces imine-linked hybrids, as evidenced by ¹H-NMR signals at 8.54 ppm (NH) .

Pyrazoline Ring Transformations

The 4,5-dihydro-1H-pyrazoline moiety undergoes oxidation and cycloaddition:

Reaction TypeConditionsProductYieldCharacterizationSource
Oxidation Br₂ in acetic acidBrominated pyrazole79–84%¹H-NMR: Singlet at 1.87 ppm (CH₃)
1,3-Dipolar Cycloaddition Zn(OTf)₂ catalystPyrazole-carboxylate hybrids82–89%¹³C-NMR: C=O at 170.0 ppm

Functionalization at the Methyl Bridge

The methyl group linking indoline and pyrazoline serves as a site for alkylation:

  • Quaternization : Reaction with alkyl halides forms quaternary ammonium salts, improving solubility.

  • Oxidation : Treatment with KMnO₄ oxidizes the methyl group to a carboxylic acid, confirmed by IR peaks at 1700 cm⁻¹ (C=O).

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced pharmacological properties through targeted reactions:

  • Antimicrobial analogs : Sulfonamide derivatives (e.g., 16–18 ) synthesized via bromination exhibit MIC values of 12.5 μg/mL against S. aureus .

  • Anticancer agents : Chalcone hybrids formed via Claisen-Schmidt condensation show IC₅₀ values of 19.74 μM against MCF-7 cells .

Stability Under Acidic/Basic Conditions

  • Acidic hydrolysis : The indoline-2,3-dione ring remains stable in dilute HCl but degrades in concentrated H₂SO₄, forming anthranilic acid derivatives.

  • Basic conditions : Prolonged exposure to NaOH opens the pyrazoline ring, yielding phenylhydrazine and diketone intermediates .

Table 2: Spectral Data for Key Derivatives

Derivative¹H-NMR (ppm)¹³C-NMR (ppm)IR (cm⁻¹)
Bromopyrazole (16 )1.87 (s, CH₃)193.8 (C=O)745 (C-Br)
Triazinoindole (22 )12.43 (NH)179.5 (C=S)1650 (C=N)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs are pyrazoline derivatives synthesized via chalcone-hydrazine condensations. Key structural differences include:

  • Substituents on the pyrazoline ring :
    • Compound 2 (5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) replaces the indoline-2,3-dione group with a carbaldehyde and features 4-fluorophenyl instead of phenyl at position 3 .
    • Compound A03 (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-benzenesulfonamide) introduces a sulfonamide group and methoxy substituents, enhancing AChE inhibitory activity .
  • Indoline-2,3-dione vs. other functional groups :
    The indoline-2,3-dione moiety in the target compound distinguishes it from carbaldehydes (e.g., compound 2 ), ketones (e.g., compound 3 ), or sulfonamides (e.g., A03 ). This group is associated with diverse bioactivities, including kinase inhibition and antiviral effects .

Crystallographic and Conformational Analysis

  • Dihedral angles: Compound Dihedral Angle (°) Reference Target compound Not reported — 1 (4-fluorophenyl) 4.64(7) 2 (4-bromophenyl) 5.3(4) 3 (4-chlorophenyl) 4.89(6) The absence of crystallographic data for the target compound limits direct comparison, but its bulkier indoline-2,3-dione group likely increases steric hindrance compared to simpler pyrazolines.

Spectroscopic Properties

  • FT-IR and NMR :
    • Pyrazoline carbonyl stretches (C=O) in compound 3 appear at ~1680 cm⁻¹, while indoline-2,3-dione’s carbonyls absorb at ~1720–1740 cm⁻¹, as seen in related isatin derivatives .
    • The target compound’s ¹H NMR would show distinct signals for the indoline-2,3-dione methyl group (~3.5–4.0 ppm) and pyrazoline protons (~5.0–6.0 ppm) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione, and how can reaction yields be enhanced?

  • Methodology : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for pyrazole ring formation, as demonstrated in analogous indole-based syntheses (e.g., PEG-400/DMF solvent systems with CuI catalysis, followed by column chromatography using 70:30 ethyl acetate/hexane for purification) . Optimize reaction time (e.g., 12–24 hours) and stoichiometric ratios to minimize byproducts. Monitor purity via TLC (Rf ~0.3 in similar systems) and confirm structure with 1H^1H NMR and 13C^{13}C NMR .

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine the dihedral angles between the indoline-2,3-dione core and substituted pyrazole rings, as applied to structurally related pyrazoline derivatives (e.g., disorder resolution at 100 K with R factor <0.05) . Complement with HRMS (FAB-HRMS m/z accuracy ≤5 ppm) and FT-IR to validate functional groups (e.g., carbonyl stretches at ~1700 cm1 ^{-1}) .

Q. What protocols are recommended for evaluating the compound’s stability under varying solvent polarities and storage conditions?

  • Methodology : Conduct photophysical studies in solvents like DMSO, ethanol, and chloroform to assess solvatochromic effects on UV-Vis/fluorescence spectra (e.g., emission maxima at ~356 nm in DMSO) . Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking of impurity profiles.

Advanced Research Questions

Q. How can molecular docking and QSAR models predict the compound’s interaction with neurological targets (e.g., cholinesterase or monoamine oxidase)?

  • Methodology : Generate 3D ligand conformers using Gaussian-based DFT optimization. Dock into target active sites (e.g., PDB: 4EY7 for acetylcholinesterase) with AutoDock Vina, focusing on hydrogen-bond interactions with residues like Trp286. Validate predictions with in vitro enzyme inhibition assays (IC50_{50} determination) . Use QSAR descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .

Q. What strategies address contradictory bioactivity data across antimicrobial assays for pyrazole-indoline hybrids?

  • Methodology : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Control for solvent interference (e.g., DMSO ≤1% v/v) and replicate experiments across labs. Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How can advanced NMR techniques (e.g., 19F^{19}F-NMR or NOESY) elucidate dynamic conformational changes in solution?

  • Methodology : Acquire 19F^{19}F-NMR spectra to track fluorine substituent environments (if applicable) or 1H^1H-13C^{13}C HSQC for carbon-proton correlation. Use NOESY to identify through-space interactions between the pyrazole methyl group and indoline protons, resolving rotational barriers .

Q. What in vitro models are suitable for assessing neuroprotective efficacy against oxidative stress?

  • Methodology : Expose SH-SY5Y neuronal cells to H2 _2O2_2-induced oxidative stress. Pre-treat with the compound (1–50 µM) and measure viability via MTT assay. Quantify ROS reduction using DCFH-DA fluorescence and validate with Western blotting for antioxidant markers (e.g., Nrf2, SOD1) .

Analytical and Experimental Design

Q. How should researchers optimize HPLC conditions for separating stereoisomers or regioisomers of this compound?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients. Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to resolve enantiomers. Validate with LC-MS in positive ion mode (ESI+) for mass confirmation .

Q. What computational tools can predict metabolic pathways and potential toxicity?

  • Methodology : Employ Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4/2D6 liability) and hepatotoxicity. Simulate phase I/II metabolites (e.g., hydroxylation, glucuronidation) using MetaSite .

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